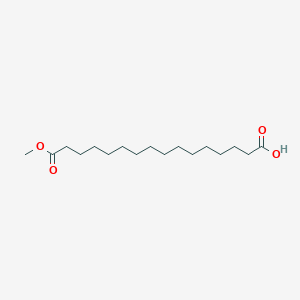

16-Methoxy-16-oxohexadecanoic acid

Description

Contextualization within the Landscape of Long-Chain Fatty Acid Derivatives

16-Methoxy-16-oxohexadecanoic acid is a notable compound within the broad class of long-chain fatty acid derivatives. These derivatives are characterized by an aliphatic tail of 13 to 21 carbons and are fundamental to various biological and synthetic processes. Long-chain fatty acids and their derivatives are integral components of lipids and play crucial roles in neurocognitive development and normal brain function. researchgate.net

This particular compound is a dicarboxylic acid, meaning it possesses two carboxyl groups. wikidata.org Specifically, it is a monoester derivative of hexadecanedioic acid, also known as thapsic acid. wikidata.org The presence of both a carboxylic acid and a methyl ester group on a long aliphatic chain gives it unique chemical properties that are leveraged in various research and industrial applications.

Methoxylated lipids, including fatty acids with a methoxy (B1213986) group, are of significant interest in the scientific community. researchgate.net These compounds, often isolated from marine or bacterial sources, exhibit a range of biological activities. researchgate.net While many methoxylated fatty acids feature the methoxy group at various positions along the carbon chain, this compound is distinguished by its terminal methoxy group, which results from the esterification of one of the carboxyl groups of the parent dicarboxylic acid. researchgate.net

Nomenclature and Structural Equivalence to Hexadecanedioic Acid 1-Methyl Ester

The systematic name for this compound is this compound. ambeed.com However, it is also commonly known by its equivalent name, Hexadecanedioic acid 1-methyl ester. chemicalbook.comguidechem.comtnjchem.com This nomenclature highlights its structure as a sixteen-carbon dicarboxylic acid where one of the carboxylic acid groups has been converted to a methyl ester.

The structural identity of this compound is confirmed by its CAS (Chemical Abstracts Service) Registry Number, which is 18451-85-9. ambeed.comchemicalbook.comguidechem.comtnjchem.com This unique identifier is used globally to provide an unambiguous way to identify a specific chemical substance.

Below is a data table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonym | Hexadecanedioic acid 1-methyl ester |

| CAS Number | 18451-85-9 |

| Molecular Formula | C17H32O4 |

| Molecular Weight | 300.44 g/mol |

Overview of Current Academic Research Trajectories and Significance

Current research on this compound and similar long-chain fatty acid derivatives spans several fields, from materials science to biochemistry. In the realm of polymer chemistry, dicarboxylic acid monoesters are valuable as monomers for the synthesis of polyesters and other polymers. The bifunctional nature of the molecule, with a reactive carboxylic acid at one end and a more stable ester at the other, allows for controlled polymerization reactions.

In biochemistry and medical research, long-chain fatty acids and their derivatives are investigated for their roles in cellular signaling and metabolism. mdpi.com For instance, certain fatty acid derivatives are known to act as agonists for free fatty acid receptors (FFARs), which are implicated in metabolic diseases like type 2 diabetes. mdpi.com While direct research on the biological activity of this compound is not extensively published, related structures are of significant interest. For example, other long-chain fatty acid derivatives have been synthesized and evaluated for their potential as anti-Alzheimer's agents due to their neurite outgrowth activities. nih.gov

Furthermore, derivatives of long-chain dicarboxylic acids are used in the synthesis of various fine chemicals and have applications in the cosmetics industry. For example, a related compound, dodecanedioic acid monomethyl ester, is used in cosmetic compositions. lookchem.comchemicalbook.com The physical properties of these molecules, such as their ability to form stable films and their emollient properties, make them suitable for such applications.

The study of methoxylated lipids, in general, is a growing field. researchgate.net Researchers are exploring the antibacterial, antifungal, antitumor, and antiviral properties of various naturally occurring and synthetic methoxylated fatty acids. researchgate.net While the primary focus has been on alpha-methoxylated and mid-chain methoxylated fatty acids, the unique structure of omega-methoxylated compounds like this compound presents another avenue for exploration in the development of new therapeutic agents. researchgate.net

Properties

IUPAC Name |

16-methoxy-16-oxohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-21-17(20)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(18)19/h2-15H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYYVFBDKRFTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations Involving 16 Methoxy 16 Oxohexadecanoic Acid

Development of Synthetic Strategies for the Compound

Esterification Approaches in Directed Synthesis

The synthesis of 16-methoxy-16-oxohexadecanoic acid, a mono-methyl ester of hexadecanedioic acid, is primarily achieved through esterification processes. The Fischer-Speier esterification is a classic and effective method for this transformation. masterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves treating the dicarboxylic acid, hexadecanedioic acid, with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to favor the formation of the mono-ester, reaction conditions can be controlled, such as using a specific ratio of the diacid to the alcohol.

The mechanism of Fischer esterification proceeds through several key steps. Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the subsequent elimination of a water molecule to form the ester. masterorganicchemistry.com

In a typical laboratory preparation, hexadecanedioic acid is heated with methanol and a catalytic amount of concentrated sulfuric acid. To drive the equilibrium towards the product, the ester can be distilled off as it is formed, especially if it has the lowest boiling point in the reaction mixture. chemguide.co.uk For larger esters or when optimizing for the mono-ester, the reaction may be heated under reflux to reach equilibrium, followed by separation of the desired product through techniques like fractional distillation. chemguide.co.uk

Precursor Design from ω-Functionalized Hexadecanoic Acids

The synthesis of this compound can also be conceptualized from precursors of ω-functionalized hexadecanoic acids. These are long-chain fatty acids with a functional group at the terminal (ω) position. A key precursor is 16-hydroxyhexadecanoic acid, which is a naturally occurring component of plant cutin and suberin.

The conversion of 16-hydroxyhexadecanoic acid to the target compound would involve two main transformations: oxidation of the terminal hydroxyl group to a carboxylic acid and esterification of one of the carboxylic acid groups. While direct synthesis from this specific precursor is not the most common route, the chemistry of ω-functionalized fatty acids provides a foundation for various synthetic strategies.

The generation of ω-functionalized fatty acids can be achieved through both chemical and biological methods. Chemical methods include the cross-metathesis of unsaturated fatty acid esters followed by hydroformylation and hydrogenation. nih.govmdpi.com However, these chemical routes can require harsh reaction conditions and may lack selectivity. nih.govmdpi.com

Biocatalytic approaches using engineered microorganisms are emerging as a more sustainable alternative. For instance, engineered yeast and bacteria containing cytochrome P450 monooxygenases can hydroxylate the terminal carbon of fatty acids with high regioselectivity. nih.govmdpi.com Specifically, engineered strains of Candida viswanathii and Escherichia coli have been developed to produce ω-hydroxydodecanoic acid from dodecane (B42187) or dodecanoic acid, demonstrating the potential for producing a range of ω-hydroxy fatty acids that could serve as precursors. nih.govrsc.org

Chemical Derivatization and Incorporation into Complex Molecular Architectures

Synthesis of Functionalized Poly(3,4-ethylenedioxyphenols) (PEDOTs) with this compound Moieties

While direct synthesis of PEDOTs functionalized with this compound is not explicitly detailed in the provided search results, the principles of incorporating functional moieties into conducting polymers like PEDOT are well-established. The carboxylic acid group of this compound can be leveraged for this purpose.

One common strategy involves the synthesis of a functionalized EDOT monomer. This could be achieved by reacting 3,4-dihydroxythiophene with a dihaloalkane bearing the 16-methoxy-16-oxohexadecanoate group. The resulting functionalized EDOT monomer can then be electropolymerized or chemically polymerized to yield the desired functionalized PEDOT. The long alkyl chain with the terminal methoxycarbonyl group would act as a side chain on the polymer backbone, influencing its solubility, processability, and interfacial properties.

Preparation of Radiopharmaceutical Precursors and Analogues Utilizing the Hexadecanoic Acid Scaffold

The hexadecanoic acid scaffold is a valuable platform for the development of radiopharmaceutical precursors, particularly for myocardial imaging agents. The general strategy involves attaching a chelating group or a prosthetic group for radiolabeling to the fatty acid backbone.

For instance, a derivative of hexadecanedioic acid, methyl 16-ferrocenyl-16-oxo-hexadecanoate, has been synthesized as a precursor for a technetium-99m (99mTc) labeled fatty acid analog. acs.org This synthesis involved the reaction of 1,16-hexadecanedioyl dichloride with ferrocene (B1249389) in the presence of aluminum chloride. acs.org The resulting ferrocene adduct can then undergo a double ligand transfer reaction with Na99mTcO4 to produce the radiolabeled tracer. acs.org The methyl ester group can subsequently be hydrolyzed to yield the free carboxylic acid, which is important for mimicking natural fatty acid uptake by the myocardium. acs.org

The development of these radiolabeled fatty acids is driven by the need for accurate imaging of myocardial fatty acid metabolism, which can be crucial in identifying viable heart tissue. acs.org The choice of radionuclide and the chelating system is critical for the stability and imaging properties of the final radiopharmaceutical. nih.gov

Mechanistic Investigations in Synthetic Pathways

The primary synthetic pathway to this compound is the Fischer esterification of hexadecanedioic acid. Mechanistic studies of this reaction have shown that it is a reversible, acid-catalyzed process. The key intermediate is a tetrahedral species formed by the nucleophilic attack of the alcohol on the protonated carbonyl group of the carboxylic acid. masterorganicchemistry.com The role of the acid catalyst is to activate the carbonyl group, making it more susceptible to nucleophilic attack. The reaction's equilibrium can be influenced by factors such as the concentration of reactants and the removal of water.

In the context of synthesizing ω-functionalized fatty acids as precursors, mechanistic understanding of both chemical and biocatalytic routes is crucial. For chemical methods like isomerizing hydroformylation, the challenge lies in controlling the isomerization of the double bond to the terminal position to achieve high selectivity for the linear α,ω-difunctionalized product. acs.org

In biocatalytic systems, the mechanism of terminal hydroxylation by cytochrome P450 enzymes is of great interest. These enzymes utilize a heme cofactor to activate molecular oxygen and insert an oxygen atom into the unactivated C-H bond at the terminal methyl group of the fatty acid. Understanding the structure and function of these enzymes allows for protein engineering to improve their activity and selectivity for specific fatty acid substrates. nih.govmdpi.com

Biochemical Transformations and Metabolic Interrelationships of ω Functionalized Hexadecanoic Acids Relevant to 16 Methoxy 16 Oxohexadecanoic Acid

Biosynthetic Pathways Leading to Hexadecanedioic Acid and its ω-Functionalized Precursors

The formation of hexadecanedioic acid, a dicarboxylic acid, from its precursor, hexadecanoic acid, is a multi-step process that begins with the introduction of a hydroxyl group at the terminal (ω) carbon.

The initial and rate-limiting step in the ω-oxidation pathway of fatty acids is the enzymatic hydroxylation of the terminal methyl group. nih.govnih.govwikipedia.org This reaction is catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (CYPs), specifically those belonging to the CYP4 family in mammals and various CYP families in plants. nih.govwikipedia.orgnih.gov These enzymes require NADPH and molecular oxygen to introduce a hydroxyl group onto the ω-carbon of a fatty acid, converting it into an ω-hydroxy fatty acid. wikipedia.orgnih.gov For instance, hexadecanoic acid is converted to 16-hydroxyhexadecanoic acid (also known as juniperic acid) through this process. wikipedia.org

In plants, ω-hydroxylation is a key step in the biosynthesis of cutin and suberin, which are protective biopolymers found in the outer layers of plants. nih.govdntb.gov.ua Enzymes such as those from the CYP86A and CYP94 families are involved in the ω-hydroxylation of C16 and C18 fatty acids, which are the primary building blocks of these polymers. nih.gov

The regulation of ω-hydroxylation is complex and can be influenced by various physiological conditions. For example, in some organisms, this pathway becomes more prominent when the primary fatty acid degradation pathway, β-oxidation, is impaired. wikipedia.orgnih.gov

Following ω-hydroxylation, the newly formed ω-hydroxy fatty acid undergoes further oxidation to yield a dicarboxylic acid. This process involves two main enzymatic steps. nih.govnih.gov First, the ω-hydroxy group is oxidized to an aldehyde, forming an ω-oxo fatty acid. nih.govyoutube.comyoutube.com This reaction is catalyzed by an alcohol dehydrogenase. nih.govyoutube.com

In the subsequent and final step, the ω-oxo fatty acid is oxidized to a dicarboxylic acid. nih.gov This reaction is carried out by an aldehyde dehydrogenase, which converts the aldehyde group to a carboxylic acid group. nih.govyoutube.com For instance, 16-oxohexadecanoic acid is oxidized to hexadecanedioic acid. nih.gov The resulting dicarboxylic acids can then be further metabolized, often through β-oxidation from either end of the molecule. nih.gov

This pathway, from a monocarboxylic fatty acid to a dicarboxylic acid, serves various biological roles, including the production of signaling molecules and the detoxification of excess fatty acids. nih.govnih.gov

Occurrence and Derivatization of ω-Functionalized Hexadecanoic Acids in Plant Metabolites

ω-Functionalized hexadecanoic acids are integral components of complex plant polymers, particularly cutin and suberin. nih.govdntb.gov.ua These polyesters form protective layers on the surfaces of various plant organs, providing a barrier against environmental stresses. dntb.gov.ua

The primary C16 monomer of cutin is 16-hydroxyhexadecanoic acid. wikipedia.org This ω-hydroxy fatty acid, along with its mid-chain hydroxylated derivatives like 10,16-dihydroxyhexadecanoic acid, is a fundamental building block of the cutin polymer. wikipedia.org Suberin, another protective polymer found in roots and bark, also contains significant amounts of ω-hydroxy fatty acids and the corresponding α,ω-dicarboxylic acids, including those derived from hexadecanoic acid. mdpi.comoup.com

The biosynthesis of these polymers involves the derivatization of the ω-functionalized fatty acids. For example, glycerol-3-phosphate acyltransferases (GPATs) catalyze the esterification of these fatty acid monomers to a glycerol (B35011) backbone. nih.govoup.com Additionally, feruloyl-CoA transferases can attach ferulic acid to the ω-hydroxy group of the fatty acids, creating another layer of complexity in the polymer structure. nih.gov The analysis of these plant lipids often requires depolymerization followed by derivatization techniques, such as methylation or silylation, to make the monomers suitable for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov

Characterization of Enzymatic Activities and Regulatory Mechanisms (e.g., ω-Hydroxyacid Dehydrogenase, Cytochrome P450BM-3) Involved in Related Metabolic Routes

The enzymes that catalyze the various steps in the metabolism of ω-functionalized fatty acids have been the subject of extensive research to understand their structure, function, and regulatory mechanisms.

ω-Hydroxyacid Dehydrogenase: This class of enzymes is responsible for the oxidation of ω-hydroxy fatty acids to their corresponding ω-oxo fatty acids. nih.gov These dehydrogenases typically use NAD+ as a cofactor. nih.gov The activity of these enzymes is a crucial step in the pathway leading to the formation of dicarboxylic acids. nih.gov Some dehydrogenases have been characterized that show a preference for fatty acids with a hydroxyl group at an internal position, highlighting the diversity of these enzymes. kyoto-u.ac.jp

Cytochrome P450BM-3: Originally isolated from the bacterium Bacillus megaterium, cytochrome P450BM-3 (CYP102A1) is a well-characterized and highly efficient fatty acid hydroxylase. wikipedia.orguniprot.org While its primary function in its native organism is the hydroxylation of long-chain fatty acids at the ω-1, ω-2, and ω-3 positions, it has been extensively engineered to hydroxylate a wide variety of substrates. wikipedia.orgnih.govacs.org The wild-type enzyme has a high affinity for fatty acids, and substrate binding induces a conformational change that is critical for its catalytic activity. nih.gov The study of P450BM-3 has provided significant insights into the structure-function relationships of P450 enzymes and their mechanisms of substrate recognition and catalysis. nih.gov

Regulatory Mechanisms: The metabolic pathways involving ω-functionalized fatty acids are tightly regulated. In mammals, the expression of CYP4 enzymes involved in ω-hydroxylation can be induced by various stimuli, including high levels of fatty acids. nih.gov In plants, the biosynthesis of suberin and its associated ω-functionalized monomers is often induced in response to stresses such as wounding or pathogen attack. nih.gov The regulation of these pathways is complex, involving transcriptional control of the biosynthetic genes. researchgate.net For example, in some cases, the accumulation of acetyl-CoA can inhibit fatty acid oxidation, demonstrating feedback regulation within these metabolic networks. oroboros.at

Interactive Data Tables

Table 1: Key Enzymes in the Biosynthesis of ω-Functionalized Hexadecanoic Acid Derivatives

| Enzyme Class | Specific Enzyme Example | Substrate | Product | Biological System |

| Cytochrome P450 Monooxygenase | CYP86A1 | Hexadecanoic acid | 16-Hydroxyhexadecanoic acid | Plants |

| Alcohol Dehydrogenase | ω-Hydroxyacid Dehydrogenase | 16-Hydroxyhexadecanoic acid | 16-Oxohexadecanoic acid | Various |

| Aldehyde Dehydrogenase | Aldehyde Dehydrogenase | 16-Oxohexadecanoic acid | Hexadecanedioic acid | Various |

| Acyltransferase | Glycerol-3-phosphate acyltransferase (GPAT) | ω-Hydroxyhexadecanoic acid | Monoacylglycerol esters | Plants |

Table 2: Occurrence of Hexadecanoic Acid Derivatives in Plant Polymers

| Compound | Polymer | Plant Tissue | Function |

| 16-Hydroxyhexadecanoic acid | Cutin, Suberin | Epidermis, Periderm | Structural monomer of protective barriers |

| Hexadecanedioic acid | Suberin | Periderm, Roots | Structural monomer of protective barriers |

| 10,16-Dihydroxyhexadecanoic acid | Cutin | Epidermis | Structural monomer of protective barriers |

Advanced Analytical Techniques for the Characterization and Detection of 16 Methoxy 16 Oxohexadecanoic Acid and Its Derivatives

Spectroscopic Analysis in Research Contexts

Spectroscopic methods are indispensable for elucidating the molecular structure of 16-Methoxy-16-oxohexadecanoic acid. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are utilized to confirm its structure.

The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons present in the molecule. The methyl protons of the methoxy (B1213986) group (-OCH₃) would appear as a distinct singlet. The methylene (B1212753) protons adjacent to the carbonyl groups and the long aliphatic chain protons would produce a series of multiplets.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom No. | Predicted Chemical Shift (ppm) |

| 1 | 178.1 |

| 2 | 34.2 |

| 3 | 24.8 |

| 4-13 | 29.1 - 29.7 |

| 14 | 24.8 |

| 15 | 34.2 |

| 16 | 174.4 |

| 17 (O-CH₃) | 51.5 |

Note: Data is based on predicted values and may vary slightly from experimental results.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for gaining structural insights through fragmentation analysis. In its dimethyl ester form, dimethyl hexadecanedioate, the compound has a molecular weight of 314.5 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass.

Electron ionization (EI) is a common technique used in MS. The fragmentation pattern of long-chain dicarboxylic acid methyl esters under EI typically involves characteristic cleavages. For the dimethyl ester of hexadecanedioic acid, common fragments would arise from the cleavage of the C-C bonds adjacent to the carbonyl groups and the loss of methoxy groups (-OCH₃). The analysis of these fragment ions helps to confirm the structure of the parent molecule.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. Since dicarboxylic acids themselves have low volatility, they are typically converted into more volatile esters, most commonly methyl esters, prior to GC analysis. oup.comnih.gov

The analysis of the methyl ester of this compound by GC allows for the assessment of its purity and the quantification of its presence in a mixture. The retention time of the compound on a specific GC column under defined conditions is a characteristic property that aids in its identification. researchgate.netresearchgate.net The retention times of long-chain dicarboxylic acid methyl esters generally correlate with their carbon number. researchgate.net

Table 2: Typical GC Conditions for the Analysis of Dicarboxylic Acid Methyl Esters

| Parameter | Condition |

| Column | Non-polar capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 - 300 °C |

| Oven Program | Initial temperature ~100°C, ramped to ~300°C |

| Carrier Gas | Helium or Hydrogen |

| Detector | FID or Mass Spectrometer |

High-Performance Liquid Chromatography (HPLC) in Derivatized Forms

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. researchgate.net For the analysis of dicarboxylic acids like this compound, which lack a strong chromophore for UV detection, derivatization is often necessary to enhance detection sensitivity. researchgate.netnih.govnih.govresearchgate.net

Common derivatization reagents for carboxylic acids include those that introduce a fluorescent or UV-absorbing tag to the molecule. nih.govnih.govlongdom.org For instance, reagents like 4-(1-pyrene)butyric acid hydrazide can be used to label the carboxylic acid groups, allowing for highly sensitive fluorescence detection. nih.gov Reversed-phase HPLC is the most common mode of separation for these derivatized acids. researchgate.netnih.gov

Application in Metabolic Profiling and Biomarker Discovery Research

Metabolic profiling, or metabolomics, is the large-scale study of small molecules, known as metabolites, within cells, biofluids, tissues, or organisms. Dicarboxylic acids are an important class of metabolites, and their levels can be indicative of certain physiological or pathological states. Altered levels of dicarboxylic acids have been associated with various conditions, making them potential biomarkers for disease diagnosis and prognosis. hmdb.ca

Long-chain dicarboxylic acids can be formed through the omega-oxidation of fatty acids. In certain metabolic disorders, the flux through this pathway can be altered, leading to changes in the concentrations of specific dicarboxylic acids in biological samples. Therefore, the accurate quantification of compounds like this compound and its related dicarboxylic acids in biological matrices is of significant interest in biomarker discovery research.

Research Applications of 16 Methoxy 16 Oxohexadecanoic Acid in Diverse Scientific and Engineering Fields

Utilization in the Development of Advanced Polymeric and Biopolymeric Materials

The development of novel polymeric materials with tailored properties is a cornerstone of modern materials science. Long-chain fatty acids and their derivatives are of particular interest as they can be sourced from renewable resources and can impart unique characteristics to the resulting polymers.

Monomer for Polyester (B1180765) Synthesis

16-Methoxy-16-oxohexadecanoic acid, with its terminal carboxylic acid and methyl ester functionalities, is a prime candidate for the synthesis of polyesters through condensation polymerization. youtube.com In this type of reaction, the carboxylic acid group of one monomer reacts with the alcohol group (which can be obtained from the hydrolysis of the methyl ester) of another, forming an ester linkage and releasing a small molecule, such as water or methanol (B129727). youtube.com This process, when repeated, leads to the formation of a long-chain polyester.

The use of long-chain bifunctional monomers, such as hydroxylated fatty acids, is a known strategy to create tough, semi-crystalline materials. ornl.govresearchgate.net Research on cutin-inspired monomers, which are structurally similar to this compound, has shown that copolymerization of mono- and poly-hydroxyl functionalized long-chain fatty acids can lead to bio-inspired polyesters with good mechanical properties. ornl.govresearchgate.net While direct studies on the polymerization of this compound are not extensively documented in publicly available research, the principles of polyester chemistry suggest its potential as a valuable monomer. The enzymatic polymerization of similar biobased monomers, such as 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, has been successfully demonstrated, yielding novel furan-based polyesters. nih.gov This further supports the feasibility of incorporating this compound into polyester backbones.

Role in Radiotracer Design and Evaluation for Molecular Imaging Research (e.g., Fatty Acid Metabolism in Myocardium)

Radiolabeled long-chain fatty acids are crucial tools in nuclear medicine for the non-invasive assessment of myocardial fatty acid metabolism. nih.gov Alterations in the way the heart muscle utilizes fatty acids for energy are often indicative of cardiac diseases, such as ischemia and cardiomyopathy. nih.govplos.org Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging with these radiotracers allow for the visualization and quantification of regional metabolic rates. nih.gov

This compound serves as a potential precursor or analog for the synthesis of such radiotracers. The long sixteen-carbon chain mimics naturally occurring fatty acids that are taken up by the myocardium. By incorporating a radioisotope, such as Fluorine-18 or Gallium-67, into the molecule, its path and accumulation in the heart can be tracked. nih.govplos.orgnih.gov

For instance, research has been conducted on various radiolabeled fatty acid analogs for myocardial imaging, including those with modifications to the carbon chain to optimize their imaging properties. nih.govplos.org The development of these tracers often involves the synthesis of a precursor molecule that can be readily radiolabeled. The bifunctional nature of this compound, with a carboxylic acid handle for potential conjugation to a chelator for radiometals and a stable methyl ester, makes it an attractive candidate for such synthetic strategies.

Below is a table summarizing various radiolabeled fatty acid analogs used in myocardial imaging research:

| Radiotracer | Imaging Modality | Key Feature | Reference |

| [¹²³I]BMIPP (β-methyl-p-iodophenyl-pentadecanoic acid) | SPECT | A radioiodinated fatty acid analog with a methyl branch to slow metabolism and improve image quality. | nih.govplos.org |

| [¹⁸F]FTHA ([¹⁸F]fluoro-6-thia-heptadecanoic acid) | PET | A radiofluorinated fatty acid analog designed for the diagnosis of myocardial dysfunction. | nih.gov |

| [¹⁸F]FCPHA (trans-9(RS)-[¹⁸F]fluoro-3,4-(RS,RS)methyleneheptadecanoic acid) | PET | Another radiofluorinated fatty acid analog explored for myocardial dysfunction diagnosis. | nih.gov |

| [⁶⁷Ga]Ga-HBED-CC-PDA/MHDA | SPECT/PET | Gallium-67 labeled fatty acid derivatives developed for myocardial metabolic imaging. | nih.govplos.org |

Application as a Chemical Building Block in Specialized Organic Synthesis

The structure of this compound, featuring two distinct functional groups at either end of a long aliphatic chain, makes it a valuable bifunctional linker molecule in specialized organic synthesis. broadpharm.comimperial.ac.uk Linker molecules are crucial components in various synthetic strategies, including solid-phase synthesis, where they connect a molecule of interest to a solid support. imperial.ac.ukmdpi.comnih.gov

The carboxylic acid end of this compound can be used to attach the molecule to a resin or another molecule, while the methyl ester provides a protected hydroxyl group that can be deprotected and reacted in a subsequent step. This "safety-catch" linker strategy allows for controlled, sequential reactions. mdpi.comnih.gov

A structurally similar compound, 16-(tert-Butoxy)-16-oxohexadecanoic acid, is explicitly described as a linker where the terminal carboxylic acid can react with primary amine groups to form a stable amide bond. broadpharm.com The tert-butoxy (B1229062) group, like the methoxy (B1213986) group in the subject compound, serves as a protecting group for the terminal carboxyl function. Such linkers are employed in the synthesis of complex molecules, including peptides and other bioactive compounds, where precise control over the reaction sequence is paramount. mdpi.comnih.govmdpi.com The long aliphatic chain of these linkers can also be used to impart specific physical properties, such as hydrophobicity or spacing, to the final product.

| Compound Name | CAS Number | Key Feature as a Building Block | Reference(s) |

| This compound | 18451-85-9 | Bifunctional with a carboxylic acid and a methyl ester, suitable as a linker. | broadpharm.comimperial.ac.uk |

| 16-(tert-Butoxy)-16-oxohexadecanoic acid | 843666-27-3 | A linker with a carboxylic acid and a protected carboxyl group for specialized synthesis. | broadpharm.combldpharm.com |

| 16-Hydroxyhexadecanoic acid | 506-13-8 | A hydroxylated fatty acid found in plant cutin and suberin, used in biopolymer studies. |

Future Research Directions and Emerging Paradigms for 16 Methoxy 16 Oxohexadecanoic Acid

Exploration of Novel Green Synthetic Pathways and Sustainable Production Methods

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. Future research into 16-methoxy-16-oxohexadecanoic acid will undoubtedly prioritize the development of green and sustainable synthetic methodologies, moving away from conventional approaches that may rely on harsh reagents and generate significant waste.

One promising avenue is the use of Brønsted acidic ionic liquids as catalysts for the Fischer esterification of the parent dicarboxylic acid, hexadecanedioic acid, with methanol (B129727). researchgate.net These ionic liquids offer advantages such as high catalytic activity at room temperature, solvent-free reaction conditions, and the potential for catalyst recycling, which aligns with the principles of green chemistry. researchgate.net Another sustainable approach involves the transesterification of long-chain fatty acid vinyl esters with cellulose, a reaction catalyzed by potassium carbonate in a low-toxicity solvent like N-methyl pyrrolidone. nih.gov This method leverages renewable and biobased sources for the synthesis of long-chain esters. nih.gov

Furthermore, heterogeneous catalysis using readily available and inexpensive materials like fly ash presents a scalable and sustainable option. acs.org Fly ash, a waste product from coal combustion, contains mixed oxides that can effectively catalyze the esterification of dicarboxylic acids. acs.org Research in this area could focus on optimizing reaction conditions and catalyst performance for the selective mono-esterification of hexadecanedioic acid.

| Catalyst System | Reaction Type | Key Advantages |

| Brønsted Acidic Ionic Liquids | Fischer Esterification | Room temperature reaction, solvent-free, recyclable catalyst researchgate.net |

| Potassium Carbonate | Transesterification | Utilizes biobased materials, low-toxicity solvent nih.gov |

| Fly Ash | Heterogeneous Catalysis | Utilizes waste material, scalable process acs.org |

Deeper Mechanistic Insights into Enzymatic Esterification and ω-Oxidation Processes

The biosynthesis of this compound's precursor, hexadecanedioic acid, occurs via the ω-oxidation pathway of fatty acids. wikipedia.orgmicrobenotes.combyjus.com This metabolic route involves the oxidation of the terminal methyl group of a fatty acid. wikipedia.org A deeper understanding of the enzymes involved in this process is crucial for developing biotechnological production methods.

The key enzymes in ω-oxidation are cytochrome P450 (CYP) monooxygenases, specifically from the CYP4 family. nih.govnih.govwikipedia.org These enzymes hydroxylate the ω-carbon of the fatty acid, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid. wikipedia.orgpsiberg.com Future research should focus on elucidating the precise mechanisms and substrate specificities of these CYP enzymes, particularly those that act on long-chain fatty acids. Ancestral reconstruction of CYP4 enzymes has already shown promise in creating more thermostable and active biocatalysts for fatty acid hydroxylation. rsc.org

Following the formation of the dicarboxylic acid, enzymatic esterification offers a green route to this compound. Lipases, such as those from Candida antarctica (e.g., Novozym 435), are highly efficient biocatalysts for ester synthesis. mdpi.commdpi.com The reaction mechanism for lipase-catalyzed transesterification typically follows a Ping-Pong Bi-Bi mechanism. nih.govnih.gov Further research is needed to explore the kinetics and optimize the conditions for the selective mono-esterification of hexadecanedioic acid with methanol using various lipases. Understanding the enzyme's active site and how it interacts with the dicarboxylic acid will be key to achieving high selectivity for the monoester.

| Enzymatic Process | Key Enzymes | Research Focus |

| ω-Oxidation | Cytochrome P450 (CYP4 family) | Mechanism, substrate specificity, enzyme engineering for improved stability and activity nih.govnih.govrsc.org |

| Enzymatic Esterification | Lipases (e.g., Candida antarctica lipase (B570770) A) | Kinetics, selectivity for mono-esterification, optimization of reaction conditions mdpi.comnih.gov |

Expansion of Advanced Material Science Applications through Molecular Engineering

Long-chain dicarboxylic acids and their esters are valuable monomers for the synthesis of specialty polymers like polyesters and polyamides. fraunhofer.dechemscene.comresearchgate.net The unique structure of this compound, with its two distinct functional groups, makes it an attractive building block for creating novel materials with tailored properties.

The presence of a free carboxylic acid and an ester group allows for controlled, stepwise polymerization. This can lead to the synthesis of polymers with well-defined architectures, such as block copolymers or functionalized polyesters. For instance, the carboxylic acid end can be reacted to form a polyester (B1180765) backbone, while the methyl ester group remains available for subsequent modification or for influencing the polymer's properties. Derivatives of dihydroxyhexadecanoic acid have already been shown to be potential materials for aliphatic polyesters. nih.gov

Future research will likely explore the use of this compound in the production of biodegradable polymers, adhesives, lubricants, and plasticizers. researchgate.netmdpi.com By varying the co-monomers used in polymerization with this compound, a wide range of materials with different thermal and mechanical properties can be developed. The ability to introduce both ester and acid functionalities into a polymer chain opens up possibilities for creating materials with enhanced hydrophilicity, adhesion, or reactivity.

Investigations into Unexplored Biological Roles and Interactions in Model Systems

While the metabolism of dicarboxylic acids through ω-oxidation and subsequent β-oxidation is known, the specific biological roles of monoesters like this compound are largely unexplored. nih.govnih.govnih.govmssm.edu Dicarboxylic acids themselves have been shown to play a role in energy metabolism, particularly under conditions of ketosis or when mitochondrial fatty acid oxidation is impaired. nih.govnih.gov They can serve as an alternative energy source and may have a glucose-sparing effect. nih.gov

Future investigations should aim to determine if this compound or its metabolites have specific signaling functions or interact with cellular receptors. It is known that some fatty acid derivatives act as signaling molecules. Given its structure, it is plausible that this compound could interact with nuclear receptors or other proteins involved in metabolic regulation.

Q & A

Q. How can researchers validate the absence of toxic byproducts in scaled-up syntheses of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.